molecular formula C4H7N3OS B1596742 5-Ethoxy-1,2,4-thiadiazol-3-amine CAS No. 89124-90-3

5-Ethoxy-1,2,4-thiadiazol-3-amine

Cat. No.: B1596742
CAS No.: 89124-90-3
M. Wt: 145.19 g/mol
InChI Key: IXAWHRSYSKUNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1,2,4-thiadiazol-3-amine: is a heterocyclic compound containing a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1,2,4-thiadiazol-3-amine typically involves the reaction of ethyl hydrazinecarbothioamide with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to reduce reaction times and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Ethoxy-1,2,4-thiadiazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown promising antimicrobial, antiviral, and anticancer activities. These compounds are being investigated for their potential use as therapeutic agents against various diseases .

Industry: The compound is also used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Comparison with Similar Compounds

Uniqueness: 5-Ethoxy-1,2,4-thiadiazol-3-amine is unique due to the presence of the ethoxy group at position 5, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, making it more effective in crossing cellular membranes and interacting with biological targets .

Properties

IUPAC Name

5-ethoxy-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWHRSYSKUNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375690
Record name 5-Ethoxy-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89124-90-3
Record name 5-Ethoxy-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89124-90-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxy-1,2,4-thiadiazol-3-amine
Reactant of Route 2
5-Ethoxy-1,2,4-thiadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-Ethoxy-1,2,4-thiadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-Ethoxy-1,2,4-thiadiazol-3-amine
Reactant of Route 5
5-Ethoxy-1,2,4-thiadiazol-3-amine
Reactant of Route 6
5-Ethoxy-1,2,4-thiadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.